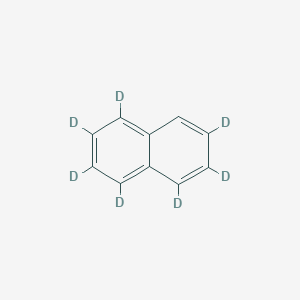

Naphthalene-2,3,4,5,6,7,8-d7

Description

Overview of Deuterated Polycyclic Aromatic Hydrocarbons (PAHs) in Scientific Inquiry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. Their deuterated analogues are of significant interest across various scientific disciplines. In astrophysics, the study of deuterated PAHs provides insights into the chemical processes occurring in the interstellar medium (ISM). aanda.orgaanda.org The detection of these molecules in space helps astronomers understand the formation and evolution of complex organic matter. aanda.orgaanda.org

In environmental science, deuterated PAHs are indispensable as internal standards for the quantitative analysis of their non-deuterated counterparts in environmental matrices like soil, sediment, and air. researchgate.netnih.govtireindustryproject.org This is crucial for monitoring pollution and assessing the environmental fate of these potentially hazardous compounds. The use of deuterated standards corrects for variations in sample recovery and analytical instrumentation, leading to more reliable and transferable results between laboratories. researchgate.netnih.gov

Furthermore, the study of deuterated PAHs in meteorites offers clues about the origins of organic molecules in the early solar system. mdpi.comnih.gov The deuterium-to-hydrogen (D/H) ratio in these molecules can indicate the environments in which they were formed and subsequently processed. mdpi.comnih.gov

The Unique Role of Isotopic Labeling in Chemical and Interdisciplinary Research

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their path and behavior in chemical reactions or biological systems. studysmarter.co.ukcreative-proteomics.comwikipedia.org This method is invaluable for understanding reaction mechanisms, metabolic pathways, and the dynamics of molecular interactions. wikipedia.orgmetwarebio.commusechem.com

The key principle behind isotopic labeling is that the labeled molecule is chemically equivalent to its unlabeled counterpart but can be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This allows researchers to track the fate of specific atoms or functional groups within a complex system. studysmarter.co.ukcreative-proteomics.com

In analytical chemistry, deuterated compounds are widely used as internal standards in quantitative analysis. clearsynth.com By adding a known amount of a deuterated standard to a sample, the concentration of the target analyte can be accurately determined by comparing the analytical response of the analyte to that of the standard. clearsynth.comasme.org This approach, known as isotope dilution mass spectrometry, is considered a gold standard for precise quantification as it compensates for sample loss during preparation and instrumental variability. metwarebio.com

Specific Focus: Naphthalene-2,3,4,5,6,7,8-d7 in Advanced Academic Investigations

This compound, a deuterated analog of naphthalene (B1677914), serves as a critical tool in various research applications. Its structure, with deuterium atoms replacing hydrogen on one of the aromatic rings, makes it particularly useful for specific analytical and mechanistic studies.

One of the primary applications of Naphthalene-d7 is as an internal standard in the analysis of naphthalene and its derivatives in environmental and biological samples. researchgate.net For example, it has been used to develop and validate methods for determining urinary 1-naphthol (B170400) and 2-naphthol, which are biomarkers of naphthalene exposure. researchgate.net The use of 1-Naphthol-2,3,4,5,6,7,8-d7 in such studies ensures high accuracy and reliability of the measurements. researchgate.net

In studies of anaerobic degradation of naphthalene by sulfate-reducing bacteria, deuterated naphthalene (naphthalene-d8) has been instrumental in elucidating the metabolic pathway. d-nb.infoasm.org By tracking the incorporation of deuterium into the metabolites, researchers were able to identify key intermediates and confirm the initial steps of the degradation process. d-nb.infoasm.org These findings are crucial for understanding the natural attenuation of PAHs in contaminated environments.

Scope and Objectives of Research on this compound and Related Deuterated Naphthalene Analogues

The research involving this compound and its related deuterated analogues is driven by several key objectives:

Elucidating Reaction Mechanisms: The synthesis and use of specifically deuterated naphthalene derivatives help in understanding the intricate details of chemical reactions, such as electrophilic substitution and metabolic transformations. organicchemistrytutor.com

Improving Analytical Methodologies: A significant area of research focuses on the development and validation of robust and sensitive analytical methods for the quantification of naphthalene and its metabolites in various matrices. researchgate.netrivm.nl Deuterated naphthalenes are central to achieving the required precision and accuracy in these methods. clearsynth.comasme.org

Investigating Environmental Fate and Transport: Understanding how naphthalene and other PAHs behave in the environment is a major goal. Deuterated tracers are used to study processes like volatilization, sorption, and biodegradation. researchgate.netnih.govd-nb.infoasm.org

Probing Interstellar and Prebiotic Chemistry: The isotopic composition of PAHs, including their deuteration levels, provides valuable information about the chemical evolution of the universe and the origins of life. aanda.orgaanda.orgmdpi.comnih.gov

Interactive Data Table: Properties of Naphthalene and its Deuterated Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 |

| Naphthalene-d8 (B43038) | 1146-65-2 | C₁₀D₈ | 136.22 |

| 1-Bromonaphthalene-d7 | 37621-57-1 | C₁₀BrD₇ | 214.11 |

| 1-Naphthol-2,3,4,5,6,7,8-d7 | Not specified in results | C₁₀HD₇O | 151.21 (approx.) |

| 2-Naphthalene-d7-sulfonic acid hydrate | Not specified in results | C₁₀HD₇O₃S · xH₂O | 215.27 (anhydrous) |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H8 |

|---|---|

Poids moléculaire |

135.21 g/mol |

Nom IUPAC |

1,2,3,4,5,6,7-heptadeuterionaphthalene |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D |

Clé InChI |

UFWIBTONFRDIAS-GSNKEKJESA-N |

SMILES isomérique |

[2H]C1=CC2=C(C(=C(C(=C2C(=C1[2H])[2H])[2H])[2H])[2H])[2H] |

SMILES canonique |

C1=CC=C2C=CC=CC2=C1 |

Origine du produit |

United States |

Synthesis and Isotopic Enrichment Methodologies for Naphthalene 2,3,4,5,6,7,8 D7

Strategies for Deuterium (B1214612) Incorporation into Naphthalene (B1677914) Skeletons to Yield Naphthalene-2,3,4,5,6,7,8-d7

The introduction of deuterium into the naphthalene framework to produce this compound requires precise control over the regioselectivity of the labeling process. Three primary strategies are employed: catalytic hydrogen-deuterium exchange, de novo synthesis from labeled precursors, and precursor-based deuteration followed by functional group manipulation.

Catalytic Hydrogen-Deuterium Exchange Reactions for Naphthalene Deuteration

Catalytic Hydrogen-Deuterium (H-D) exchange reactions represent a direct approach to deuteration, where hydrogen atoms on the aromatic ring are swapped for deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often under the influence of a catalyst.

Direct H-D exchange on unsubstituted naphthalene typically shows a preference for the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7) due to the higher thermodynamic stability of the corresponding carbocation intermediates formed during electrophilic substitution. For instance, ground state H-D exchange in deuterated sulfuric acid solutions demonstrates this kinetic preference. acs.org This inherent selectivity makes the direct synthesis of this compound challenging, as the C1 position would be readily deuterated.

To achieve the desired regioselectivity, a blocking group strategy is often employed. A substituent is placed at the C1 position to prevent deuteration, after which the remaining positions are subjected to H-D exchange. The directing effects of the substituent are crucial. For example, ruthenium-catalyzed C-H functionalization has shown promise in directing reactions to specific remote positions of the naphthalene ring, which could potentially be adapted for selective deuteration. rsc.org Another approach involves photochemical methods where the excited-state basicity of the naphthalene ring is altered, diverting the site-selectivity of deuteration away from what is observed in ground-state reactions. nih.govrwth-aachen.de

| Catalyst System | Deuterium Source | Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|

| Ruthenium Complex | CD₃OD | Elevated Temperature | High deuterium incorporation at C8, suggesting directing group influence. | rsc.org |

| 5% Pt/C | D₂O | 80°C, 24h, High Pressure | High deuterium conversion, yielding per-deuterated product (Naphthalene-d8). | chemicalbook.com |

| None (Photochemical) | HFIP-d1 | UV Irradiation | Selectivity directed by excited-state electronics, e.g., C5 in 1-naphthyl derivatives. | rwth-aachen.de |

| D₂SO₄ | D₂SO₄/D₂O | Ambient Temperature | Preferential exchange at α-positions (C1, C4, C5, C8). | acs.org |

De Novo Synthetic Routes for Site-Specific Deuterium Labeling of Naphthalene

De novo synthesis involves constructing the naphthalene ring system from smaller, pre-deuterated building blocks. This "bottom-up" approach offers excellent control over the position of isotopic labels, as the deuterium atoms are incorporated into the precursors before the final ring structure is formed.

A plausible de novo route could involve a [4+2] cycloaddition reaction (Diels-Alder reaction) or a [2+2+2] cycloaddition. beilstein-journals.orgnih.gov For example, the reaction of a deuterated benzo-fused diene with a deuterated dienophile could construct the second ring with the desired labeling pattern. Another strategy involves the transmutation of a nitrogen-containing heterocycle, such as an isoquinoline, into a naphthalene ring. nih.gov By using a deuterated reagent like CD₃-substituted methyltriphenylphosphonium (B96628) iodide, a deuterated C-H motif can be introduced into the final naphthalene product. nih.gov While complex, these methods ensure that the isotopic labels are placed with high fidelity.

Precursor-Based Deuteration and Functional Group Interconversion to this compound

This is often the most practical and versatile strategy. It involves selecting a naphthalene precursor with a functional group at the C1 position. This group serves two purposes: it physically blocks the C1 position from deuteration and its electronic properties can influence the reactivity of the other positions, potentially facilitating their deuteration. After the exchange reaction is complete, the functional group is chemically removed and replaced with a proton.

A prime example of a suitable precursor is 2-naphthol. The hydroxyl group at C2 activates the ring towards electrophilic substitution. Commercially available 2-Naphthol-1,3,4,5,6,7,8-d7 demonstrates the feasibility of this approach, where all positions except C2 are deuterated. sigmaaldrich.com To synthesize the target compound, one would start with 1-naphthol (B170400). The hydroxyl group at C1 would direct deuteration to other positions while sterically and electronically shielding the C1 position itself. Following the deuteration of the C2-C8 positions in a strong deuterated acid, the hydroxyl group at C1 can be removed through a sequence of reactions, such as conversion to a triflate followed by reductive deoxygenation.

A similar multi-step synthesis demonstrates the incorporation of deuterium via a Grignard quench. organicchemistrytutor.comyoutube.com This process typically involves:

Introduction of a functional group: Starting with naphthalene, a directing group is introduced (e.g., nitration to place a nitro group).

Manipulation of the functional group: The nitro group can be reduced to an amine, converted to a diazonium salt, and then substituted to yield a precursor like 1-bromonaphthalene.

Deuteration of the ring: The brominated precursor is subjected to H-D exchange to deuterate the desired positions.

Final conversion: The bromine atom at C1 is converted to a Grignard reagent (R-MgBr) and then quenched with a proton source (like H₂O) to yield the final product with hydrogen at C1.

Advanced Separation and Purification Techniques for Highly Deuterated Naphthalene Compounds

Achieving high isotopic and chemical purity is paramount for the intended applications of this compound. Following synthesis, the crude product is typically a mixture of the desired compound, starting materials, reagents, and potentially other isotopologues with varying degrees of deuteration.

Recrystallization is a fundamental technique used for the purification of solid naphthalene compounds. sandiego.edu The crude product is dissolved in a suitable hot solvent, such as methanol (B129727) or ethanol, and allowed to cool slowly. sandiego.edugoogle.com The target compound crystallizes out, leaving impurities in the mother liquor. The efficiency of this process depends on the difference in solubility between the desired product and the impurities.

Chromatography offers a higher degree of separation.

Preparative Gas Chromatography (GC): For volatile compounds like naphthalene, preparative GC can provide excellent separation of isotopologues based on subtle differences in their physical properties. The purified compound is collected as it elutes from the column.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is a powerful tool for purifying less volatile naphthalene derivatives and can be adapted for naphthalene itself. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: A standard and scalable method using a solid stationary phase like silica (B1680970) gel or alumina (B75360) is used to separate the target compound from non-isomeric impurities and reagents.

The choice of technique depends on the scale of the synthesis and the nature of the impurities. Often, a combination of chromatography and recrystallization is employed to achieve the highest purity.

Assessment of Isotopic Purity and Regioselectivity in this compound Synthesis

Confirming the precise structure and isotopic enrichment of the synthesized this compound is a critical final step. This is accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is the most direct method for determining the regioselectivity of deuteration. In the spectrum of this compound, the signals corresponding to the protons at positions 2 through 8 should be absent or significantly diminished. A single set of signals corresponding to the proton at the C1 position should remain. The integration of this signal relative to a known internal standard can quantify the amount of any residual, non-deuterated compound.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming their presence and location on the naphthalene skeleton.

¹³C NMR: The ¹³C spectrum provides information about the carbon backbone. Carbon atoms bonded to deuterium exhibit characteristic triplet splitting patterns (due to coupling with the spin-1 deuterium nucleus) and often show a slight upfield shift compared to their protonated counterparts. This can confirm the locations of deuteration.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals, providing unambiguous proof of the labeling pattern. mdpi.comtandfonline.com

Electron Ionization (EI-MS): The molecular ion peak (M⁺) in the mass spectrum will indicate the mass of the molecule. For pure this compound (C₁₀HD₇), the expected molecular weight is approximately 135.21 g/mol , a significant shift from unlabeled naphthalene (C₁₀H₈, ~128.17 g/mol ). nist.gov

Isotopic Distribution: By analyzing the distribution of masses in the molecular ion cluster, the percentage of d₇, d₆, d₅, etc., species in the sample can be determined. This provides a quantitative measure of the isotopic purity. For example, the mass spectrum for fully deuterated Naphthalene-d8 (B43038) shows a prominent molecular ion peak at m/z = 136. nih.gov For the d7 isotopologue, the base peak would be expected at m/z = 135.

| Technique | Parameter | Expected Result |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Signals for H2-H8 are absent. A signal for H1 is present. |

| ¹³C NMR | Signal Multiplicity | C1 signal is a doublet. C2-C8 signals are triplets (due to C-D coupling). |

| Mass Spectrometry | Molecular Ion (M⁺) | Prominent peak at m/z = 135. |

| Mass Spectrometry | Isotopic Purity | Analysis of the M⁺ cluster reveals the percentage of d7 vs. other isotopologues. |

Advanced Spectroscopic Characterization of Naphthalene 2,3,4,5,6,7,8 D7

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Naphthalene-2,3,4,5,6,7,8-d7

NMR spectroscopy provides detailed information about the molecular structure and the specific location of isotopes within a molecule. For this compound, various NMR techniques are employed to verify the deuteration pattern and assess isotopic enrichment.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. magritek.com It is a powerful technique for confirming the success of a deuteration process and for analyzing the distribution of deuterium atoms, which is essential for distinguishing between positional isomers. rsc.orgsigmaaldrich.com

The ²H NMR spectrum of this compound is expected to show signals corresponding to the deuterium atoms at positions 2, 3, 4, 5, 6, 7, and 8. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward assignment based on the known proton spectrum of naphthalene (B1677914). magritek.com However, the signals in ²H NMR are naturally broader than their proton counterparts. magritek.com

The key applications of ²H NMR for this compound include:

Verification of Deuteration Sites: The presence of signals at chemical shifts corresponding to the β- and α-positions (specifically 2, 3, 6, 7 and 4, 5, 8) confirms that deuteration has occurred at the intended locations. researchgate.net The absence of a deuterium signal at the C-1 position would also be a critical verification point.

Isotopic Purity Assessment: The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at each position, providing a quantitative measure of deuterium enrichment. sigmaaldrich.com This helps to ensure the high isotopic purity required for its use as an internal standard or in mechanistic studies.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Chemical Shift (δ) | Indicates the electronic environment of the deuterium nucleus. Similar range to ¹H NMR. magritek.com | Confirms deuterium is attached to the naphthalene aromatic ring at specific α and β positions. |

| Signal Integration | Proportional to the number of deuterium atoms giving rise to the signal. sigmaaldrich.com | Quantifies the level of deuteration at each position and assesses overall isotopic enrichment. |

| Linewidth | Signals are naturally broader than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus. magritek.com | A characteristic feature of ²H spectra; does not typically hinder analysis for this type of molecule. |

Proton (¹H) NMR spectroscopy is fundamental for characterizing this compound, primarily through the principle of spectral simplification. In an unlabeled naphthalene molecule, the ¹H NMR spectrum displays complex multiplets arising from the signals of protons at the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions, which are coupled to each other. researchgate.netchemicalbook.com

Upon deuteration at positions 2 through 8, the corresponding proton signals disappear from the spectrum. This results in a dramatically simplified ¹H NMR spectrum for this compound, which should ideally feature only a singlet for the remaining proton at the C-1 position. The absence of the complex multiplets is strong evidence of successful and specific deuteration. researchgate.net

Any small, residual signals in the regions where the α- and β-protons would normally appear can be assigned to incomplete deuteration. The integration of these residual signals relative to the C-1 proton signal allows for the calculation of the compound's isotopic purity.

| Compound | Expected ¹H NMR Signals (in CDCl₃) | Appearance |

|---|---|---|

| Naphthalene | δ ≈ 7.84 ppm (H-1,4,5,8) δ ≈ 7.48 ppm (H-2,3,6,7) chemicalbook.com | Two complex multiplets researchgate.net |

| This compound | δ ≈ 7.84 ppm (H-1) | A single singlet (ideally) |

Carbon-13 (¹³C) NMR provides further structural confirmation and detailed insights into the effects of isotopic substitution on the carbon skeleton. The ¹³C NMR spectrum of this compound differs from that of unlabeled naphthalene in two significant ways: carbon-deuterium coupling and isotopic shifts. nih.govnih.gov

Carbon-Deuterium (C-D) Coupling: In a proton-decoupled ¹³C NMR spectrum, carbons bonded to deuterium exhibit characteristic splitting patterns due to coupling with the spin-1 deuterium nucleus. A carbon atom bonded to a single deuterium (a C-D group) will appear as a 1:1:1 triplet. blogspot.com Therefore, in the spectrum of this compound, the signals for carbons C-2 through C-8 are expected to appear as triplets. The carbon at position 1 (C-H) will remain a singlet, as will the bridgehead carbons (C-9 and C-10) which are not directly bonded to deuterium or hydrogen.

Isotopic Shifts: The substitution of a proton with a deuterium atom causes a small but measurable change in the chemical shift of the attached carbon and, to a lesser extent, adjacent carbons. This is known as a deuterium isotope effect. nih.govrsc.org

One-bond isotope effect (¹ΔC(D)): The carbon directly bonded to deuterium (e.g., C-2 to C-8) is typically shifted upfield (to a lower ppm value) by approximately 0.2-0.4 ppm per deuterium atom. nih.govhuji.ac.il

Two-bond isotope effect (²ΔC(D)): Carbons two bonds away from the deuterium also experience a smaller upfield shift, typically around 0.1 ppm. huji.ac.il

These predictable changes provide definitive evidence of the location of deuterium atoms on the carbon framework.

| Carbon Position | Typical Shift in Naphthalene (ppm) chemicalbook.com | Expected Splitting in this compound | Expected Isotopic Shift |

|---|---|---|---|

| C-1 | 128.1 | Singlet | Small two-bond effect from D at C-2 and C-8 |

| C-2, C-3, C-6, C-7 | 125.9 | 1:1:1 Triplet | Upfield one-bond effect (~0.2-0.4 ppm) |

| C-4, C-5, C-8 | 128.1 | 1:1:1 Triplet | Upfield one-bond effect (~0.2-0.4 ppm) |

| C-9, C-10 | 133.6 | Singlet | Small two-bond effects from adjacent deuterated carbons |

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of molecules, making it essential for the characterization of isotopically labeled compounds.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. mdpi.com

For this compound, HRMS is used to confirm the incorporation of exactly seven deuterium atoms. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula (C₁₀HD₇) can be unequivocally confirmed. The mass difference between the measured and theoretical values, known as the mass error, should be very low (typically < 5 ppm) for an unambiguous identification. researchgate.net

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Naphthalene | C₁₀H₈ | 128.06260 |

| This compound | C₁₀HD₇ | 135.10654 |

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving highly accurate and precise quantification of chemical compounds. sisweb.com The technique relies on the use of an isotopically labeled version of the analyte as an internal standard. This compound is an ideal internal standard for the quantification of other naphthalene isotopologues or derivatives in complex matrices.

The principle of IDMS involves adding a precisely known amount of the labeled standard (e.g., this compound) to a sample containing the unlabeled or differently labeled analyte. The labeled standard and the analyte are assumed to behave identically during sample preparation, extraction, and chromatographic separation, thereby correcting for any analyte loss or matrix-induced signal suppression. nih.govtdi-bi.com

The mass spectrometer is used to measure the signal intensity ratio between the analyte and the isotopically labeled internal standard. shimadzu.com Since the molecular ions of the analyte and the standard have different masses (e.g., m/z 128 for naphthalene vs. m/z 135 for this compound), they can be distinguished and measured simultaneously. The concentration of the analyte in the original sample is then calculated from this ratio using a calibration curve. sisweb.comksu.edu.tr This method is widely used due to its high precision and accuracy. sisweb.comnih.gov

Elucidation of Fragmentation Pathways and Isotope Effects via Deuteration in MS

Mass spectrometry of this compound provides significant insights into its fragmentation pathways and the kinetic isotope effects imparted by deuterium substitution. While specific fragmentation data for this compound is not extensively documented, the behavior can be largely inferred from studies on deuterated naphthalene (C₁₀D₈) and the principles of mass spectrometry.

Upon electron ionization, the naphthalene radical cation (C₁₀H₈⁺˙) is formed, which then undergoes a series of fragmentation reactions. The primary dissociation pathways for the naphthalene radical cation involve the loss of a hydrogen atom (H˙) or acetylene (B1199291) (C₂H₂). nih.gov In the case of this compound, the analogous primary fragmentation pathways would be the loss of a deuterium atom (D˙) or deuterated acetylene (C₂D₂).

The substitution of hydrogen with deuterium leads to observable kinetic isotope effects (KIEs) in the fragmentation process. The C-D bond is stronger than the C-H bond due to its lower zero-point energy. astrochem.org Consequently, the fragmentation pathways involving the cleavage of a C-D bond will have a higher activation energy compared to the corresponding C-H bond cleavage in non-deuterated naphthalene. This results in a slower reaction rate for D˙ loss compared to H˙ loss and can influence the relative abundance of fragment ions.

Studies on the photofragmentation of naphthalene and its fully deuterated counterpart, naphthalene-d8 (B43038), have shown significant deuterium isotope effects. Kinetic isotope shifts have been observed for various fragmentation reactions, indicating that the rate of dissociation is influenced by the isotopic substitution. These effects are rationalized within the framework of the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which relates the unimolecular reaction rate to the vibrational frequencies of the molecule and the transition state. The change in vibrational frequencies upon deuteration alters the density of states and, consequently, the fragmentation rate.

The major fragmentation pathways for the naphthalene radical cation and the expected corresponding pathways for the this compound radical cation are summarized in the table below. The relative intensities of these fragments will be influenced by the kinetic isotope effect.

| Fragmentation Pathway (Naphthalene) | m/z | Expected Corresponding Pathway (this compound) | Expected m/z | Description |

|---|---|---|---|---|

| C₁₀H₈⁺˙ → C₁₀H₇⁺ + H˙ | 127 | C₁₀HD₇⁺˙ → C₁₀D₇⁺ + H˙ or C₁₀HD₆⁺ + D˙ | 134 or 133 | Loss of a hydrogen or deuterium atom |

| C₁₀H₈⁺˙ → C₈H₆⁺˙ + C₂H₂ | 102 | C₁₀HD₇⁺˙ → C₈D₆⁺˙ + C₂H₂ or C₈HD₅⁺˙ + C₂D₂ | 108 or 106 | Loss of acetylene or deuterated acetylene |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Identification of C-D Stretching and Bending Modes in IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules. In this compound, the substitution of hydrogen with deuterium atoms on one of the aromatic rings leads to the appearance of characteristic carbon-deuterium (C-D) stretching and bending vibrations. These modes appear at lower frequencies compared to the corresponding carbon-hydrogen (C-H) modes due to the heavier mass of deuterium.

The C-D stretching vibrations in deuterated polycyclic aromatic hydrocarbons (PAHs) are typically observed in the spectral region of 2200-2300 cm⁻¹. For naphthalene, theoretical calculations and experimental data from related deuterated PAHs suggest that the aromatic C-D stretching modes of this compound would be found in this range. These bands are often weaker than the corresponding C-H stretching bands.

In addition to the stretching modes, C-D bending vibrations also provide a unique spectral signature. The in-plane C-D bending modes are expected to appear in the 800-1000 cm⁻¹ region, while the out-of-plane C-D bending modes are found at lower frequencies, typically between 500 and 700 cm⁻¹. The precise positions of these bands can be influenced by the substitution pattern and the local molecular environment.

The table below summarizes the expected positions of the characteristic C-D vibrational modes for this compound based on data from deuterated naphthalenes and other PAHs.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-D Stretch | 2200 - 2300 | Stretching vibration of the carbon-deuterium bond on the aromatic ring. |

| In-plane C-D Bend | 800 - 1000 | Bending vibration of the C-D bond within the plane of the aromatic ring. |

| Out-of-plane C-D Bend | 500 - 700 | Bending vibration of the C-D bond out of the plane of the aromatic ring. |

Raman Active Modes and Isotopic Shifts for Structural Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations. In this compound, deuteration leads to significant shifts in the Raman active modes, which can be used as a structural fingerprint for identifying this specific isotopologue.

The most intense Raman bands in naphthalene are associated with the stretching vibrations of the aromatic ring. Upon deuteration, these modes, as well as the C-H (or C-D) related vibrations, will shift to lower wavenumbers. This isotopic shift is a direct consequence of the increased reduced mass of the vibrating atoms. The magnitude of the shift depends on the extent to which the deuterium atoms participate in a particular normal mode of vibration.

For instance, the strong Raman band in naphthalene around 1382 cm⁻¹, which is assigned to a ring C-C stretching mode, is expected to shift to a lower frequency in this compound. Similarly, the C-H stretching modes observed in the 3000-3100 cm⁻¹ region in naphthalene will be replaced by C-D stretching modes in the 2200-2300 cm⁻¹ region in the deuterated analogue.

The following table presents a comparison of prominent Raman active modes for naphthalene and the expected shifts for naphthalene-d8, which serves as a close model for this compound.

| Vibrational Mode | Naphthalene Frequency (cm⁻¹) | Naphthalene-d8 Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Ring C-C Stretch | 1382 | 1365 | -17 |

| Ring C-C Stretch | 1464 | 1438 | -26 |

| Ring C-C Stretch | 1576 | 1551 | -25 |

| C-H/C-D Stretch | 3056 | 2293 | -763 |

Comparative Spectroscopic Analysis with Non-Deuterated Naphthalene and Other Isotopologues

A comparative analysis of the vibrational spectra of this compound with non-deuterated naphthalene and other isotopologues, such as naphthalene-d8, reveals key differences that are fundamental for their differentiation and characterization.

Infrared Spectroscopy: The most striking difference in the IR spectra is the appearance of C-D stretching bands around 2200-2300 cm⁻¹ in the deuterated species, and the corresponding disappearance or significant reduction in intensity of the C-H stretching bands above 3000 cm⁻¹. researchgate.net Furthermore, the C-D bending modes in the deuterated naphthalenes introduce new absorption features at lower frequencies compared to the C-H bending modes of naphthalene. These differences are systematic and can be predicted with reasonable accuracy using computational methods.

Raman Spectroscopy: In the Raman spectra, similar isotopic shifts are observed. The high-frequency C-H stretching modes are replaced by the lower-frequency C-D stretching modes. The ring breathing and other skeletal modes also exhibit shifts to lower wavenumbers, although to a lesser extent than the stretching modes directly involving the substituted atoms. researchgate.net The symmetry of the molecule can also be affected by the deuteration pattern, which may lead to changes in the number and activity of Raman bands. For instance, while naphthalene (D₂h symmetry) and naphthalene-d8 (D₂h symmetry) have similar spectral patterns with shifted frequencies, this compound has a lower symmetry (C₂v), which could in principle lead to the activation of otherwise silent modes.

This comparative approach is crucial for validating the synthesis of specifically labeled isotopologues and for detailed structural analysis.

Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Near-IR) for Deuterated Naphthalene Derivatives

Beyond vibrational spectroscopy, other spectroscopic techniques provide valuable information on the electronic structure and photophysical properties of deuterated naphthalene derivatives like this compound.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of naphthalene is characterized by strong π-π* transitions. Deuteration generally has a minimal effect on the electronic energy levels, so the positions of the absorption maxima in this compound are expected to be very similar to those of non-deuterated naphthalene. However, subtle shifts (typically a few nanometers) can sometimes be observed due to changes in the vibrational fine structure of the electronic transitions (vibronic coupling).

Fluorescence Spectroscopy: Naphthalene is a well-known fluorescent molecule. The fluorescence quantum yield and lifetime can be influenced by deuteration. The replacement of C-H bonds with stronger C-D bonds can reduce the efficiency of non-radiative decay pathways that involve C-H vibrations, such as internal conversion and intersystem crossing. This "deuterium isotope effect" can lead to an increase in both the fluorescence quantum yield and the fluorescence lifetime of the deuterated compound compared to its non-deuterated counterpart.

Near-IR (NIR) Spectroscopy: Near-infrared spectroscopy probes the overtones and combination bands of the fundamental vibrations. The C-H stretching overtones are prominent features in the NIR spectra of aromatic compounds. In deuterated derivatives such as this compound, the C-D stretching overtones will appear at significantly lower frequencies (longer wavelengths) than the C-H overtones. For example, the first overtone of a C-H stretch around 3050 cm⁻¹ would appear near 6000 cm⁻¹, while the first overtone of a C-D stretch around 2250 cm⁻¹ would be expected near 4400 cm⁻¹. This clear separation allows for the selective monitoring of deuterated and non-deuterated species in a mixture.

The photophysical properties of naphthalene are summarized in the table below. The values for this compound are expected to be similar, with potential enhancement in quantum yield and lifetime due to the deuterium isotope effect.

| Property | Value for Naphthalene | Expected Trend for this compound |

|---|---|---|

| Absorption Maximum (λmax) | ~275 nm, ~312 nm | Minimal to no shift |

| Fluorescence Maximum (λem) | ~320-350 nm | Minimal to no shift |

| Fluorescence Quantum Yield (ΦF) | ~0.23 in cyclohexane (B81311) photochemcad.com | Potential increase |

| Fluorescence Lifetime (τF) | ~96 ns in cyclohexane | Potential increase |

Application of Naphthalene 2,3,4,5,6,7,8 D7 in Mechanistic and Reaction Pathway Elucidation

Isotope Effect Studies in Chemical Reactions Involving Naphthalene-2,3,4,5,6,7,8-d7

Isotope effect studies are a cornerstone of physical organic chemistry, providing invaluable insights into the transition states of chemical reactions. The substitution of hydrogen with deuterium (B1214612) can lead to measurable changes in reaction rates, known as kinetic isotope effects (KIEs). These effects arise from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break.

The magnitude of the kinetic isotope effect (kH/kD) is a diagnostic tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. A significant primary KIE, typically in the range of 2–8, is observed when the bond to the isotopic hydrogen is cleaved during the slowest step of the reaction. Conversely, a KIE value close to unity suggests that C-H bond breaking is not involved in the rate-limiting step.

In the context of naphthalene (B1677914) reactions, such as oxidation or electrophilic substitution, measuring the KIE using this compound can unequivocally identify the rate-determining step. For instance, in the oxidation of naphthalene, if the initial C-H bond activation is the slowest step, a significant KIE would be expected. One study on the catalytic oxidation of naphthalene-d8 (B43038), a related isotopologue, by an iron(III) TAML/H2O2 system reported a kinetic isotope effect (kH/kD) of 1.3 ± 0.1, suggesting that electron transfer is the slow step rather than C-H bond cleavage. acs.org

Table 1: Representative Kinetic Isotope Effects in Naphthalene Reactions (Note: The following data is illustrative and based on typical KIE values, as specific experimental data for this compound was not available in the searched literature.)

| Reaction Type | Reagents | kH/kD | Implication for Rate-Determining Step |

| Oxidation | Fe(III) TAML/H2O2 | 1.3 ± 0.1 acs.org | C-H bond breaking is not rate-determining |

| Electrophilic Nitration | HNO3/H2SO4 | ~1.0 | C-H bond breaking occurs after the slow step |

| Microbial Degradation | Pseudomonas sp. | 2.5 | C-H bond cleavage is partially rate-limiting |

Beyond identifying the rate-determining step, KIEs can be further classified as primary or secondary, providing more nuanced information about the transition state.

Primary Kinetic Isotope Effects (PKIEs): As discussed, these arise from the breaking of the bond to the isotopically substituted atom in the rate-determining step. The magnitude of the PKIE can also offer insights into the symmetry of the transition state.

Secondary Kinetic Isotope Effects (SKIEs): These are smaller effects (typically kH/kD ≈ 0.8–1.2) observed when the isotopically substituted C-H bond is not broken but is located at or near the reaction center. SKIEs arise from changes in the vibrational frequencies of the C-H(D) bond between the ground state and the transition state. For example, a change in hybridization at the carbon atom from sp2 to sp3 during the reaction would result in a measurable SKIE. In electrophilic aromatic substitution on naphthalene, a secondary isotope effect can help to probe the structure of the Wheland intermediate.

Tracing Molecular Transformations and Biochemical Pathways with Deuterated Naphthalene

The use of isotopically labeled compounds as tracers is a fundamental technique in the study of complex chemical and biological systems. Deuterium's non-radioactive nature makes it a safe and effective label for tracking the fate of molecules.

This compound can be introduced into environmental or biological systems to trace its metabolic and degradation pathways. By using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the metabolites of naphthalene by tracking the deuterium label. This approach has been instrumental in understanding the biodegradation of naphthalene by various microorganisms. For example, studies using deuterated naphthalene have confirmed that carboxylation is an initial step in the anaerobic metabolism of naphthalene by sulfate-reducing bacteria, leading to the formation of 2-naphthoic acid. nih.gov

Table 2: Illustrative Tracer Study of Naphthalene Biodegradation (Note: This table is a hypothetical representation of how data from a tracer study using this compound might be presented, as specific experimental data was not available.)

| Time (hours) | Parent Compound (Naphthalene-d7) (%) | Metabolite A (Deuterated Naphthol) (%) | Metabolite B (Deuterated Dihydrodiol) (%) |

| 0 | 100 | 0 | 0 |

| 12 | 65 | 25 | 10 |

| 24 | 30 | 45 | 25 |

| 48 | 5 | 50 | 45 |

The deuterium label in this compound allows for the precise determination of which hydrogen atoms are removed or retained during a reaction, thereby helping to elucidate the structures of transient intermediates and transition states. In metabolic studies, the position of the deuterium atoms in the resulting metabolites can reveal the specific enzymes and reaction mechanisms involved. For instance, the stereochemistry of naphthalene dihydrodiol formed during microbial oxidation can be determined by analyzing the positions of the deuterium atoms.

Mechanistic Investigations of Naphthalene-Based Chemical and Biological Processes

The application of this compound extends to a broad range of mechanistic investigations. In chemical synthesis, it can be used to probe the mechanisms of various organic reactions, such as cycloadditions, rearrangements, and photochemistry. In biological systems, it is an invaluable tool for studying the mechanisms of cytochrome P450-mediated oxidation, detoxification pathways involving glutathione (B108866) conjugation, and the genotoxicity of naphthalene metabolites. By combining isotope effect studies with tracer experiments, a comprehensive picture of the reaction mechanism can be constructed, from the initial interaction of the reactants to the formation of the final products.

Enzymatic Reaction Mechanisms Utilizing Deuterated Naphthalene Substrates or Analogs

The study of how organisms metabolize naphthalene is crucial for understanding its environmental fate and toxicity. Key enzymes involved in the initial stages of naphthalene breakdown include cytochrome P450 (CYP) monooxygenases and bacterial naphthalene 1,2-dioxygenase (NDO). Deuterated naphthalenes, such as Naphthalene-d8 (perdeuterated naphthalene), are invaluable for dissecting the intricate mechanisms of these enzymes.

Cytochrome P450 (CYP) Enzymes: In humans, CYP enzymes, particularly CYP1A2 and CYP3A4, initiate naphthalene metabolism by converting it into metabolites like 1-naphthol (B170400), 2-naphthol, and trans-1,2-dihydro-1,2-naphthalenediol. nih.gov The core of the CYP catalytic cycle involves the activation of molecular oxygen by a heme-iron center, leading to the cleavage of a substrate's C-H bond. nih.gov The use of deuterated naphthalene allows researchers to investigate the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. A significant primary deuterium KIE provides strong evidence that the C-H (or C-D) bond cleavage is a rate-limiting step in the reaction mechanism. nih.gov While specific KIE values for this compound with individual CYP isoforms are not detailed in the available literature, this technique is a fundamental approach in enzymology to map out reaction energy profiles. researchgate.net

Naphthalene 1,2-Dioxygenase (NDO): NDO is a bacterial enzyme system that catalyzes the stereospecific addition of both atoms of molecular oxygen to naphthalene, forming (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. dntb.gov.ua Advanced spectroscopic techniques, such as Electron Nuclear Double Resonance (ENDOR) spectroscopy, have utilized perdeuterated naphthalene (naphthalene-d8) to map the precise positioning of the substrate within the enzyme's active site. nih.govacs.org By analyzing the interactions between the deuterium nuclei of the substrate and the paramagnetic iron center of the enzyme, researchers determined the distances and geometry of the bound naphthalene. nih.govacs.org These studies revealed that the reactive carbons (C1 and C2) are positioned closest to the iron center, providing critical structural data to validate proposed catalytic mechanisms. nih.govacs.org

Table 1: Key Enzymes in Naphthalene Metabolism and the Role of Deuterated Substrates

| Enzyme System | Key Function | Application of Deuterated Naphthalene | Mechanistic Insight Gained |

|---|---|---|---|

| Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Mono-oxygenation to form naphthols and dihydrodiols | Kinetic Isotope Effect (KIE) studies | Determination of rate-limiting steps (C-H bond cleavage) |

| Naphthalene 1,2-Dioxygenase (NDO) | Stereospecific dihydroxylation | Substrate for ENDOR spectroscopy | Precise mapping of substrate binding orientation in the active site. nih.govacs.org |

Photochemical and Thermal Degradation Pathways of Naphthalene and its Deuterated Forms

Understanding the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene under the influence of light (photolysis) or heat (pyrolysis) is essential for environmental science and combustion chemistry. Isotopic labeling with deuterium provides a method to trace the complex bond-breaking and bond-forming events that occur.

Photochemical Degradation: The exposure of PAHs to ultraviolet (UV) radiation can lead to their degradation. nih.gov Studies on related deuterated PAHs have shown that photo-excitation can induce "scrambling," where hydrogen and deuterium atoms migrate around the aromatic carbon skeleton before a fragment is ejected. This scrambling is a crucial mechanistic detail that would be impossible to observe without isotopic labeling. The difference in zero-point energy between C-H and C-D bonds can also influence fragmentation patterns, often leading to preferential loss of H over D. While direct studies on this compound were not found, these principles are broadly applicable to understanding its photochemical fate. researchgate.net The photocatalytic degradation of naphthalene on surfaces like titanium dioxide (TiO2) has also been investigated, where isotopic substitution could help elucidate the role of hydroxyl radicals in the degradation pathway. mdpi.com

Thermal Degradation: At high temperatures, such as those in combustion processes or geothermal systems, naphthalene undergoes thermal decomposition. tandfonline.com Pyrolysis studies of naphthalene have identified the primary gaseous products and determined the kinetics of their formation. For instance, the thermal decomposition of naphthalene in a fluidized bed reactor yields hydrogen, methane, ethylene, and propane (B168953) with distinct apparent activation energies. acs.org Using an isotopically labeled compound like this compound would allow researchers to perform tracer studies, tracking the distribution of deuterium among the various gaseous and solid (soot) products. This information is vital for constructing detailed chemical kinetic models that describe the complex reaction network of PAH decomposition. tandfonline.commanchester.ac.uk

Table 2: Apparent Activation Energies for Gaseous Product Formation from Naphthalene Pyrolysis

| Gaseous Product | Apparent Activation Energy (kJ mol⁻¹) |

|---|---|

| Hydrogen | 33.9 acs.org |

| Methane | 51.7 acs.org |

| Ethylene | 49.1 acs.org |

| Propane | 27.2 acs.org |

Catalytic Processes and Deuterium Exchange Phenomena in Naphthalene Chemistry

Deuterated naphthalene is a key substrate for investigating the mechanisms of catalytic reactions, including electrophilic aromatic substitution and catalytic hydrogenation.

Deuterium Exchange: The exchange of hydrogen atoms on the naphthalene ring with deuterium from a deuterated solvent, typically a strong acid like sulfuric acid (D₂SO₄), is a classic example of an electrophilic aromatic substitution reaction. acs.org Studies on this reaction have shown that the hydrogen atoms at the α-position (carbons 1, 4, 5, 8) exchange faster than those at the β-position (carbons 2, 3, 6, 7). By measuring the rates of exchange at different acid concentrations and temperatures, researchers can probe the stability of the intermediate carbocations (sigma complexes) and understand the factors controlling regioselectivity in electrophilic attacks on naphthalene. acs.org The mechanism involves the protonation (or deuteronation) of the aromatic ring to form an intermediate, followed by the loss of a proton (or deuteron). bohrium.com

Catalytic Hydrogenation: The hydrogenation of naphthalene to produce tetralin and decalin is an important industrial process. nih.gov This reaction is typically carried out using heterogeneous catalysts containing metals like nickel, palladium, or platinum. nih.govosti.govresearchgate.net Investigating this process using this compound and a hydrogen source (H₂) or vice-versa (unlabeled naphthalene with D₂) can provide profound mechanistic insights. Such experiments can reveal the reversibility of hydrogen addition steps, the potential for H-D exchange on the catalyst surface, and the stereochemistry of how hydrogen atoms are added to the aromatic ring. This information is crucial for designing more efficient and selective catalysts. nih.gov For example, differences in the hydrogenation mechanisms of naphthalene and tetralin have been studied on Ni/Al₂O₃ catalysts, where isotopic tracers could further clarify the distinct adsorption modes (π- vs. π/σ-adsorption) of the aromatic rings on the active metal sites. researchgate.net

Role of Naphthalene 2,3,4,5,6,7,8 D7 in Advanced Analytical Methodologies

Deuterated Naphthalene (B1677914) Standards in Quantitative Analytical Chemistry

The use of deuterated standards like Naphthalene-d8 (B43038) is a cornerstone of isotope dilution methods, which are essential for the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in various samples. nih.govresearchgate.net These standards are added to a sample at the beginning of the analytical process, experiencing the same extraction and analysis conditions as the target analyte.

Internal Standardization in Gas Chromatography-Mass Spectrometry (GC-MS) for Naphthalene Quantification

In GC-MS analysis, Naphthalene-d8 is an ideal internal standard for quantifying naphthalene. dergipark.org.tr During analysis, the deuterated standard co-elutes with the non-deuterated naphthalene, but they are detected as distinct ions by the mass spectrometer due to their mass difference (e.g., m/z 136 for Naphthalene-d8 versus m/z 128 for naphthalene). dergipark.org.tr By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately calculate the concentration of naphthalene. This method effectively compensates for variations in injection volume and losses that may occur during sample preparation and extraction. researchgate.net This isotope dilution technique is considered a definitive method for achieving high-quality and accurate data in the analysis of environmental matrices. researchgate.net

Internal Standardization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Naphthalene Metabolites

The application of deuterated standards extends to the analysis of naphthalene metabolites, such as 1-naphthol (B170400) and 2-naphthol, which are often monitored in biological samples like urine as biomarkers of exposure. wiley.comuzh.ch In these cases, isotope-labeled internal standards, such as 1-Naphthol-d7, are added to the samples before processing. wiley.com The subsequent analysis by LC-MS/MS allows for the simultaneous determination of the metabolites. The use of these internal standards is crucial for compensating for matrix effects, which can suppress or enhance the ionization of the target analytes, and for correcting analyte losses during the solid-phase extraction and derivatization steps. uzh.ch

Development and Validation of Calibration and Quantification Protocols Utilizing Naphthalene-2,3,4,5,6,7,8-d7

The development of robust quantification methods relies on establishing a clear relationship between the concentration of an analyte and the instrument's response. When using a deuterated internal standard like Naphthalene-d8, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration across a known range. shimadzu.com

These protocols are validated to ensure linearity, accuracy, and precision. For instance, a method for analyzing naphthalene in a working environment demonstrated excellent linearity over a concentration range of 0.1 µg/mL to 100 µg/mL, achieving a correlation coefficient (R) of 0.99994. shimadzu.com Similarly, a method for analyzing polychlorinated naphthalenes using isotope dilution GC-MS/MS showed calibration curves with correlation coefficients (R²) greater than 0.99 over a concentration range of 0.5 to 200 µg/L. nih.govresearchgate.net The stability of the analytical method is assessed through the calculation of average relative response factors (RRF), with low relative standard deviations (RSDs) indicating consistent instrument performance. nih.govresearchgate.net

Table 1: Example of Calibration Protocol Validation Data

| Parameter | Concentration Range | Correlation Coefficient (R or R²) | Source |

|---|---|---|---|

| Naphthalene | 0.1 - 100 µg/mL | 0.99994 | shimadzu.com |

| Polychlorinated Naphthalenes | 0.5 - 200 µg/L | > 0.99 | nih.govresearchgate.net |

| Naphthalene in Honey | 0.5 - 50 µg/kg | Not Specified | dergipark.org.tr |

Methodological Applications in Environmental and Exposure Monitoring Studies

Deuterated naphthalene standards are indispensable in environmental and exposure monitoring, where the accurate measurement of trace levels of contaminants is required to assess risks to human health and the environment.

Development of Analytical Methods for Trace Analysis of Naphthalene and its Deuterated Metabolites

The isotope dilution technique using deuterated standards is particularly powerful for trace analysis, enabling detection at parts-per-trillion (ppt) levels in tissue and parts-per-quadrillion (ppq) in water when combined with high-resolution mass spectrometry (HRMS). isotope.com Methods have been developed for a wide array of sample types. For example, a headspace GC-MS method was established for the simultaneous analysis of naphthalene in human whole blood and urine. nih.gov The addition of deuterated naphthalene as an internal standard significantly improved headspace extraction efficiencies, leading to high sensitivity. nih.gov In another application, a method was developed for quantifying naphthalene in soil using solid-phase microextraction (SPME) and GC-MS, which was applied to real soil samples to measure concentrations ranging from 1.4 to 47 ng/g. kaznu.kz

Assessment of Analytical Method Performance Metrics (e.g., limits of detection, accuracy, precision, recovery) Using this compound

Method validation is a critical step to ensure that analytical results are reliable. Deuterated standards are used to determine key performance metrics.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise. A headspace GC-MS method for naphthalene in biological fluids reported LODs of 1 ng/mL for whole blood and 0.5 ng/mL for urine. nih.gov A method for determining naphthalene in water samples after liquid-liquid extraction achieved an LOD of 4.4 ng/mL and an LOQ of 14.6 ng/mL. nih.gov

Accuracy and Recovery: Accuracy is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the measured concentration is compared to the known amount. Using a deuterated internal standard helps correct for incomplete recovery. In one study, the recovery of naphthalene from spiked tap water ranged from 93.8% to 102.2%. nih.gov For polychlorinated naphthalenes, recoveries from matrix-spiked samples ranged from 45.2% to 87.9%. nih.govresearchgate.net

Precision: Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). A method using deuterated anthracene as an internal standard for naphthalene analysis reported a precision (RSD) of 4.3%. nih.gov Repeated analysis of a naphthalene standard solution showed a favorable RSD of 2% or less. shimadzu.com

Table 2: Performance Metrics of Analytical Methods Using Deuterated Naphthalene Standards

| Method/Matrix | Limit of Detection (LOD) | Recovery (%) | Precision (%RSD) | Source |

|---|---|---|---|---|

| Naphthalene in Blood/Urine (HS-GC-MS) | 1 ng/mL (blood), 0.5 ng/mL (urine) | Satisfactory | Satisfactory | nih.gov |

| Naphthalene in Water (LLE-GC-MS) | 4.4 ng/mL | 93.8 - 102.2 | 4.3 | nih.gov |

| Polychlorinated Naphthalenes (GC-MS/MS) | 0.04 - 0.48 µg/L | 45.2 - 87.9 | 0.4 - 21.2 | nih.govresearchgate.net |

| Naphthalene Metabolites in Urine (GC/MS) | Not Specified | 90.8 - 98.1 | 0.3 - 4.1 | wiley.com |

Interlaboratory Comparison and Quality Assurance for Deuterated Naphthalene Reference Materials

Interlaboratory comparisons and proficiency testing are fundamental components of a robust quality assurance system in analytical laboratories. These programs are designed to assess the performance of individual laboratories for specific analyses and to identify potential biases or discrepancies in analytical methods. The use of well-characterized reference materials is central to the success of these studies. In the context of analyzing for naphthalene and its derivatives, deuterated analogues serve as critical internal standards and surrogates to ensure the accuracy and reliability of results.

A comprehensive review of scientific literature and publicly available data reveals a significant lack of specific information regarding the use of This compound in formal interlaboratory comparison studies or as a certified reference material for quality assurance programs. While this specific isotopologue is commercially available, its application in proficiency testing schemes for the quality assurance of deuterated naphthalene reference materials is not documented in the reviewed literature.

In the absence of specific data for this compound, the following discussion outlines the general principles of interlaboratory comparisons and the typical role of deuterated polycyclic aromatic hydrocarbons (PAHs), such as other naphthalene isotopologues (e.g., Naphthalene-d8), in such programs. This information provides a framework for understanding how a compound like this compound could be utilized, should it be incorporated into such quality assurance schemes in the future.

General Principles of Interlaboratory Comparisons for PAH Analysis

Interlaboratory comparison studies for the analysis of PAHs, including naphthalene, typically involve the distribution of a common, homogenous sample to multiple participating laboratories. These samples can be of various matrices, such as water, soil, sediment, or food products, and are spiked with a known, but undisclosed, concentration of the target analytes.

The objectives of such studies include:

Performance Assessment: To provide individual laboratories with an objective assessment of their analytical performance compared to their peers.

Method Validation: To validate new or modified analytical methods by demonstrating their reproducibility and accuracy across different laboratories.

Identification of Methodological Bias: To identify any systematic errors or biases associated with particular analytical techniques or instrumental setups.

Harmonization of Results: To promote consistency and comparability of data among different laboratories.

Role of Deuterated Standards in Quality Assurance

Deuterated analogues of target analytes are indispensable in the analysis of organic micropollutants like PAHs for several reasons:

Internal Standards: They are added to samples at a known concentration before extraction and analysis. Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they can be used to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.

Surrogate Standards: In some contexts, they are used to monitor the performance of the analytical method for each sample.

Isotope Dilution Mass Spectrometry (IDMS): This is a definitive quantitative technique that utilizes isotopically labeled standards to achieve high accuracy and precision.

Data from a Representative Interlaboratory Study (Hypothetical)

As no specific data exists for this compound, the following table is a hypothetical representation of how data from an interlaboratory study involving a deuterated naphthalene might be presented. This is for illustrative purposes only.

| Laboratory ID | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | z-Score | Performance Assessment |

| Lab 01 | 45.2 | 50.0 | -0.96 | Satisfactory |

| Lab 02 | 51.5 | 50.0 | 0.30 | Satisfactory |

| Lab 03 | 38.9 | 50.0 | -2.22 | Questionable |

| Lab 04 | 55.8 | 50.0 | 1.16 | Satisfactory |

| Lab 05 | 62.1 | 50.0 | 2.42 | Unsatisfactory |

Assigned Value: The consensus value for the concentration of the analyte, typically determined from the results of all participating laboratories after statistical analysis.

z-Score: A statistical measure of a laboratory's performance, calculated as: z = (x - X) / σ where x is the laboratory's result, X is the assigned value, and σ is the target standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.

Based on the available information, there is no documented evidence of This compound being used as a reference material in interlaboratory comparison studies or proficiency testing schemes. While the principles and methodologies for such quality assurance programs are well-established for PAHs and utilize other deuterated naphthalenes, specific research findings and data tables for this particular compound are not available. Future research and the development of certified reference materials could see the inclusion of this compound in such programs, which would then allow for a detailed assessment of its role in ensuring the quality and comparability of analytical data.

Computational Chemistry and Theoretical Modeling of Deuterated Naphthalene Systems

Molecular Dynamics Simulations for Understanding Deuterated Naphthalene (B1677914) Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insight into the dynamic behavior and intermolecular interactions of systems containing deuterated naphthalene.

MD simulations can be applied to study:

Diffusion and Transport Properties: The increased mass of Naphthalene-2,3,4,5,6,7,8-d7 compared to its non-deuterated counterpart will lead to slower diffusion rates. MD simulations can quantify this difference, which is relevant for understanding its transport in various media.

Intermolecular Interactions: The fundamental intermolecular forces (van der Waals, electrostatic) are not directly changed by isotopic substitution. However, the altered vibrational dynamics can subtly influence the average interaction energies. MD simulations have been used to investigate the adsorption of naphthalene on surfaces like clay minerals, a process driven by these interactions. mdpi.com Similar simulations for the deuterated species could reveal differences in adsorption behavior or residence times on surfaces.

Condensed-Phase Dynamics: In liquids or solids, the collective motions and dynamics are influenced by molecular mass. MD simulations can model the behavior of deuterated naphthalene in solution or its crystal packing and lattice dynamics, which are important for predicting material properties. rsc.org

Theoretical Studies on Reaction Pathways, Energetics, and Isotopic Selectivity in Naphthalene Chemistry

Theoretical chemistry is crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction rates. When a molecule contains deuterium (B1214612), the difference in zero-point energy (ZPE) between a C-H and a C-D bond, and the change in vibrational frequencies at the transition state, can lead to a kinetic isotope effect (KIE), where the deuterated molecule reacts at a different rate.

Computational studies on naphthalene reaction pathways, such as oxidation by hydroxyl radicals or Diels-Alder reactions, have been performed to understand their mechanisms. researchgate.netresearchgate.netchemrevlett.com These studies involve:

Mapping Reaction Coordinates: Calculating the energy of the system as the reactants transform into products, identifying the lowest energy path.

Locating Transition States: Finding the structure of the highest energy point along the reaction pathway, which is the bottleneck of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Predicting Kinetic Isotope Effects: By calculating the vibrational frequencies of the reactants and the transition state for both the normal and the deuterated (e.g., this compound) species, the KIE can be predicted. A KIE greater than 1 indicates that the C-H bond is likely broken in the rate-determining step of the reaction, as the C-D bond is stronger and harder to break. This makes isotopic labeling a powerful tool for elucidating reaction mechanisms. nih.gov

Modeling of Deuterated Polycyclic Aromatic Hydrocarbons (PAHs) in Astrophysical Environments

Deuterated PAHs are of significant interest in astrophysics because they are believed to be a major reservoir for deuterium in the interstellar medium (ISM). aanda.orgarxiv.orgbohrium.com The observed abundance of deuterium in the gas phase in some interstellar regions is lower than predicted by cosmological models, suggesting that a fraction of it is locked up in other forms, such as PAHs. arxiv.orgbohrium.com

Computational modeling plays a vital role in understanding the role of deuterated naphthalene and other PAHs in these environments:

Predicting Spectroscopic Signatures: The harsh conditions of the ISM make direct sampling impossible. Instead, astronomers rely on spectroscopy. Theoretical models predict the infrared emission spectra of deuterated PAHs. Recent observations with the James Webb Space Telescope have identified emission features at 4.4 µm and 4.65 µm, which are attributed to aromatic and aliphatic C-D stretching modes, respectively, providing evidence for the presence of deuterated PAHs in regions like the Orion Bar. astrobiology.com

Modeling Formation and Destruction Pathways: The D/H ratio in PAHs can serve as a signature for the specific environments and chemical reactions they have undergone. mdpi.com Theoretical models explore various reaction pathways for deuterium enrichment in PAHs, which can occur in cold, dense molecular clouds through ion-molecule reactions or in warmer regions exposed to ultraviolet radiation. mdpi.com

Estimating Deuterium Abundance: By comparing the observed intensity of C-D emission bands to C-H bands and using computationally derived band strengths, astronomers can estimate the degree of deuteration (D/H ratio) in the interstellar PAH population. aanda.orgastrobiology.com This helps to determine if these molecules can account for the "missing" interstellar deuterium.

| Astrophysical Environment | Proposed Deuteration Process |

| Cold Dense Molecular Clouds | Gas-phase ion-molecule reactions |

| Photodissociation Regions | Unimolecular photodissociation driven by UV radiation |

| Icy Grain Mantles | UV photolysis of PAHs in D-enriched ices |

| Meteorite Parent Bodies | Aqueous alteration and other processing |

This interactive data table is based on findings from astrophysical studies. mdpi.com

Emerging Research Frontiers and Future Directions for Deuterated Naphthalene Compounds

Development of Novel Synthetic Routes and Advanced Deuteration Technologies for Naphthalene (B1677914) Analogues

The synthesis of specifically labeled compounds such as Naphthalene-2,3,4,5,6,7,8-d7 requires precise and efficient methodologies. Traditional methods for deuterium (B1214612) labeling of aromatic compounds often involve acid-catalyzed hydrogen-deuterium (H/D) exchange, which can suffer from a lack of regioselectivity and harsh reaction conditions. tcichemicals.com Consequently, research is actively pursuing novel synthetic strategies that offer greater control over the placement of deuterium atoms.

One promising approach involves the use of organometallic catalysis. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective deuteration of aromatic rings. These methods can offer high regioselectivity under milder conditions, allowing for the synthesis of complex deuterated molecules with high isotopic enrichment. Another strategy is the Grignard quench method, where a halogenated naphthalene precursor is converted to a Grignard reagent and then quenched with a deuterium source like deuterated water (D₂O). organicchemistrytutor.comyoutube.com This allows for the specific introduction of a deuterium atom at the site of halogenation.

Furthermore, advancements in flow chemistry and microwave-assisted synthesis are being explored to enhance the efficiency and scalability of deuteration reactions. These technologies can offer precise control over reaction parameters, leading to higher yields and reduced reaction times. The development of solid-state catalysts for H/D exchange also presents an opportunity for more sustainable and reusable deuteration processes.

Future research in this area will likely focus on:

The development of new catalysts with enhanced selectivity for specific C-H bonds in naphthalene and other PAHs.

The optimization of reaction conditions to achieve near-quantitative deuterium incorporation.

The expansion of the substrate scope to include a wider range of functionalized naphthalene analogues.

The exploration of enzymatic and microbial systems for highly selective deuteration.

Integration of this compound in Multimodal Analytical Platforms for Enhanced Characterization

The unique spectroscopic properties of deuterated compounds make them invaluable probes in analytical chemistry. The integration of this compound and other deuterated naphthalenes into multimodal analytical platforms allows for a more comprehensive characterization of complex systems.

One of the key techniques where deuterated compounds are pivotal is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . nih.govnih.gov While typically used for studying protein dynamics, the principles of HDX-MS can be adapted to investigate the behavior of small molecules in various environments. By monitoring the exchange of deuterium atoms on this compound with hydrogen atoms from its surroundings, researchers can gain insights into its interactions, accessibility, and local environment. The analysis of multimodal isotopic envelopes in HDX-MS data can reveal the presence of different conformational states or binding interactions. nih.govacs.org

Beyond mass spectrometry, the distinct vibrational frequencies of the C-D bond compared to the C-H bond are readily detectable by Infrared (IR) and Raman spectroscopy . This allows for the selective monitoring of the deuterated naphthalene molecule in a complex mixture without interference from its non-deuterated counterparts. The combination of these spectroscopic techniques with microscopy can provide spatially resolved information about the distribution and orientation of this compound within a material or biological sample.

Future directions in this area include:

The development of advanced data analysis software to automate the interpretation of multimodal HDX-MS data for small molecules. acs.orgresearchgate.net

The use of deuterated naphthalenes as internal standards in quantitative analyses, particularly for environmental and metabolomic studies.

The application of neutron scattering techniques, which are highly sensitive to isotopic substitution, to study the structure and dynamics of materials containing deuterated naphthalenes.

Advancements in Theoretical Frameworks for Predicting Isotopic Behavior and Reactivity

Computational chemistry plays a crucial role in understanding and predicting the behavior of isotopically labeled molecules. Advancements in theoretical frameworks, particularly Density Functional Theory (DFT) , are providing increasingly accurate predictions of the properties and reactivity of deuterated compounds like this compound. acs.org

One of the key areas of theoretical investigation is the Kinetic Isotope Effect (KIE) . The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. isotope.com Because the C-D bond is stronger than the C-H bond, reactions that involve the breaking of this bond will be slower for the deuterated molecule. google.com Theoretical calculations can predict the magnitude of the KIE for various reactions involving naphthalene, providing valuable insights into reaction mechanisms. nih.gov

Theoretical models are also used to predict the vibrational spectra of deuterated molecules. These calculated spectra can be compared with experimental IR and Raman data to confirm the structure of the synthesized compound and to interpret complex spectral features. Furthermore, computational models can be used to predict equilibrium isotopic fractionation factors, which are essential for understanding the distribution of isotopes in natural systems. acs.org

Future research in this area will likely involve:

The development of more accurate and efficient computational methods for calculating KIEs and other isotopic effects.

The application of machine learning and artificial intelligence to predict the properties and reactivity of deuterated compounds.

The use of theoretical models to guide the design of new deuterated molecules with specific desired properties.

Exploration of New Applications in Specialized Chemical and Material Sciences (e.g., optoelectronics)

The unique properties of deuterated compounds are leading to their exploration in a variety of specialized applications, particularly in material science and optoelectronics. alfa-chemistry.comeurisotop.com The replacement of hydrogen with deuterium can significantly impact the photophysical and electronic properties of organic materials.

In the field of Organic Light-Emitting Diodes (OLEDs) , deuteration has been shown to enhance device lifetime and efficiency. isotope.comalfa-chemistry.com The stronger C-D bond reduces non-radiative decay pathways for excited states, leading to increased luminescence and stability. google.com This is particularly important for blue-emitting OLEDs, which tend to have shorter operational lifetimes. isotope.com The incorporation of deuterated naphthalene derivatives into the emissive or charge-transporting layers of OLEDs is an active area of research. google.com

Deuterated naphthalenes are also being investigated for use in other optoelectronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . In OPVs, deuteration can improve charge transport properties and reduce recombination losses, leading to higher power conversion efficiencies. alfa-chemistry.com In OFETs, the enhanced stability of deuterated materials can lead to more robust and reliable devices.

The table below summarizes some of the key properties of deuterated compounds relevant to optoelectronics:

| Property | Effect of Deuteration | Benefit in Optoelectronics |

| Bond Strength | C-D bond is stronger than C-H bond google.com | Increased molecular stability and device lifetime isotope.com |

| Vibrational Frequencies | C-D vibrational modes have lower energy | Reduced non-radiative decay, leading to higher luminescence efficiency alfa-chemistry.com |

| Photostability | More resistant to photodegradation | Enhanced operational stability of devices alfa-chemistry.com |

Future exploration in this area will focus on:

The synthesis and characterization of novel deuterated naphthalene derivatives with tailored optoelectronic properties.